1,3,6-Trimethylbenzo[a]pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16757-92-9 |
|---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,3,6-trimethylbenzo[a]pyrene |
InChI |
InChI=1S/C23H18/c1-13-12-14(2)17-9-11-21-20-7-5-4-6-18(20)15(3)19-10-8-16(13)22(17)23(19)21/h4-12H,1-3H3 |
InChI Key |
BZBLXOWOIQZQPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Canonical SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Other CAS No. |
16757-92-9 |
Synonyms |
1,3,6-Trimethylbenzo[a]pyrene |
Origin of Product |
United States |
Environmental Occurrence and Formation Pathways of Methylated Benzo a Pyrenes
Anthropogenic and Natural Sources of Parent Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons are ubiquitous environmental contaminants that originate from both natural and human-related activities. inchem.org They are not manufactured for industrial use but are instead formed as by-products of the incomplete combustion or pyrolysis of organic matter. inchem.orgencyclopedia.pubepa.gov
Natural sources contribute to the background levels of PAHs in the environment. These include events such as forest and prairie fires, volcanic eruptions, and the erosion of ancient sediments containing fossil fuels like coal and oil. acs.orgfloridadep.govnih.govmdpi.comcanada.caresearchgate.net Decomposing plant material has also been suggested as a potential natural source. floridadep.gov
However, the vast majority of PAH emissions are linked to anthropogenic activities. nih.govmdpi.com Major human-made sources include:
Residential and Commercial Heating: The burning of wood, coal, and other biomass in stoves and fireplaces is a significant source. nih.gov
Industrial Processes: Emissions from coke ovens, smelters, and industrial plants that burn fossil fuels contribute substantially to PAH levels. inchem.orgmdpi.comnih.gov The production of coal tar and its use in products like creosote (B1164894) for wood preservation also releases PAHs. canada.canih.gov
Transportation: Exhaust from motor vehicles, particularly those with diesel engines, is a major contributor to urban air pollution with PAHs. nih.govnih.gov
Power Generation: Power plants that utilize fossil fuels are notable sources of PAH emissions. researchgate.net
Waste Incineration: The burning of municipal and industrial waste is another significant pathway for PAH release into the atmosphere. inchem.org
Food Preparation: High-temperature cooking methods such as grilling, smoking, and roasting can form PAHs in food. floridadep.govmdpi.comnih.gov
These sources release a complex mixture of PAHs, including parent compounds like benzo[a]pyrene (B130552), which can then undergo further reactions to form methylated derivatives. The relative importance of these sources varies geographically, with developing countries often having different dominant emission sources compared to developed regions due to variations in energy technology systems. nih.gov
Table 1: Major Sources of Parent Polycyclic Aromatic Hydrocarbons (PAHs)
| Source Category | Specific Examples | Source Type | Reference |
|---|---|---|---|
| Natural | Forest fires, volcanic eruptions, erosion of sediments | Pyrogenic/Petrogenic | acs.orgfloridadep.govnih.govcanada.ca |
| Anthropogenic - Stationary | Residential wood/coal burning, industrial coke ovens, power plants, waste incineration | Pyrogenic | inchem.orgresearchgate.netnih.govnih.gov |
| Anthropogenic - Mobile | Diesel and gasoline engine exhaust | Pyrogenic | nih.govnih.gov |
| Anthropogenic - Other | Creosote-treated wood, coal tar, roasted/smoked foods | Pyrogenic/Petrogenic | canada.camdpi.comnih.gov |
Pyrosynthetic and Pyrolytic Mechanisms Leading to Methylated PAH Formation
The formation of PAHs and their methylated analogues is governed by complex chemical reactions occurring at high temperatures, primarily through pyrolysis and pyrosynthesis. nih.govmdpi.comdiva-portal.org Pyrolysis is the thermal decomposition of organic materials in an oxygen-deficient environment, while pyrosynthesis involves the fusion of smaller molecular fragments into larger, more complex structures. diva-portal.org
Incomplete combustion is the fundamental process responsible for the generation of PAHs from a wide array of organic matrices. encyclopedia.pubacs.org When materials like fossil fuels (coal, oil), biomass (wood), and other carbonaceous substances are burned without a sufficient supply of oxygen, they break down into smaller, highly reactive molecular fragments and radicals. diva-portal.org These reactive intermediates then combine to form stable, fused aromatic ring systems, characteristic of PAHs. diva-portal.org
The specific mixture and concentration of PAHs and methylated PAHs produced depend on several factors, including the type of fuel, the combustion temperature, and the residence time in the high-temperature zone. diva-portal.orgairies.or.jp
Low-Temperature Combustion: Processes like wood burning in stoves (500-600°C) tend to produce a higher proportion of lower molecular weight PAHs. diva-portal.orgairies.or.jp
High-Temperature Combustion: Higher temperature processes, such as in vehicle engines (2,700-3,000°C), typically generate more high molecular weight PAHs. diva-portal.orgairies.or.jp
During the pyrolysis of fuels containing alkylaromatic compounds, methyl radicals (•CH₃) are generated as major products. nih.gov These radicals are crucial precursors in the subsequent formation and growth of methylated PAHs. nih.gov Experimental studies on the pyrolysis of plant steroids have also shown the formation of monomethylated derivatives of PAHs like phenanthrene, chrysene (B1668918), and benz[a]anthracene. researchgate.netornl.gov
The growth of smaller PAHs into larger structures, and the formation of their methylated derivatives, occurs through several proposed reaction pathways. One of the most significant for methylated compounds is the Methyl Addition/Cyclization (MAC) mechanism. acs.orgnih.gov
The MAC mechanism involves the following key steps:
Hydrogen Abstraction: A hydrogen atom is removed from the aromatic ring of a PAH molecule, creating a reactive radical site. mdpi.comnih.govacs.org
Methyl Addition: A methyl radical (•CH₃), which is abundant in many combustion environments, adds to this radical site. nih.govmdpi.comnih.govacs.org The addition of two or three methyl radicals can form ethyl or propyl side chains. encyclopedia.pubmdpi.com
Cyclization and Aromatization: The attached alkyl group undergoes a series of reactions, including dehydrogenation (loss of hydrogen atoms) and ring closure, leading to the formation of a new, stable aromatic ring fused to the parent PAH structure. nih.govacs.org
Kinetic analyses of pyrolysis products have shown mass peaks separated by 14 atomic mass units, corresponding to the addition of a methyl group following a hydrogen abstraction, which provides clear evidence for the role of methyl radicals in PAH growth. nih.govnih.govacs.org Computational studies have successfully modeled the formation of benzo[a]pyrene from precursors like chrysene and benz[a]anthracene using the MAC mechanism. nih.govmdpi.comnih.gov While the MAC pathway is effective for growing the carbon network of a PAH, it may not be as kinetically efficient as other mechanisms like the Hydrogen-Abstraction/C₂H₂-Addition (HACA) pathway. encyclopedia.pubcore.ac.uk
Other radical-based reactions also contribute to molecular growth. The reaction of resonance-stabilized radicals with various aliphatic species, such as methyl radicals and alkenes, can lead to the formation of larger PAHs, some of which contain internal five-membered rings. researchgate.netlsu.edu
Atmospheric Transport and Deposition Dynamics of Methylated PAHs
Once formed and released into the atmosphere, methylated PAHs, like their parent compounds, can undergo long-range transport. slu.senih.gov Their distribution in the environment is governed by their physicochemical properties and atmospheric processes. acs.org
PAHs are semi-volatile compounds, meaning they can exist in both the gas phase and adsorbed onto airborne particulate matter (PM). epa.govairies.or.jp Lower molecular weight PAHs are more volatile and tend to be found predominantly in the gas phase, while higher molecular weight compounds, including methylated benzo[a]pyrenes, have lower vapor pressures and readily bind to aerosol particles. airies.or.jpresearchgate.net This association with particulate matter is crucial for their atmospheric lifetime and transport over long distances. encyclopedia.pub
The removal of these compounds from the atmosphere occurs through wet and dry deposition. epa.govresearchgate.net
Wet Deposition: This involves the scavenging of PAHs from the atmosphere by precipitation (rain and snow). Snowfall can be particularly effective at scavenging aerosols and the PAHs bound to them. slu.seresearchgate.net
Dry Deposition: This is the process by which particles and gases settle out of the atmosphere in the absence of precipitation. epa.gov Dry deposition fluxes and velocities can be significant, especially for particle-bound PAHs, and are influenced by factors like wind speed and aerosol load. acs.orgresearchgate.net
Studies measuring atmospheric deposition have detected various methylated PAHs in samples collected in remote regions, indicating that these compounds are subject to long-range transport. slu.seresearchgate.net For instance, a study in a remote subarctic forest measured atmospheric deposition fluxes for a range of PACs, including methylated PAHs. slu.se The deposition fluxes of both PAHs and their derivatives were found to be significantly higher during colder periods, which may be due to increased emissions from heating and more efficient scavenging by snow. slu.seresearchgate.net
Table 2: Atmospheric Deposition Fluxes of PAHs and Derivatives in a Remote Subarctic Forest (2012-2016)
| Compound Group | Average Flux (ng m⁻² day⁻¹) | Median Flux (ng m⁻² day⁻¹) | Range of Fluxes (ng m⁻² day⁻¹) | Dominant Compounds | Reference |
|---|---|---|---|---|---|
| Σ14PAHs | 530 ± 490 | 390 | 86 - 1700 | Fluoranthene, Chrysene, Pyrene | slu.se |
| ΣPAH-derivatives | 500 | Not Reported | Not Reported | Not Reported | slu.se |
Note: ΣPAH-derivatives include oxygenated, nitrogenated, and methylated PAHs. The specific flux for 1,3,6-trimethylbenzo[a]pyrene was not individually reported.
Metabolic Activation and Molecular Interactions of 1,3,6 Trimethylbenzo a Pyrene
Enzymatic Biotransformation Pathways
The enzymatic biotransformation of 1,3,6-trimethylbenzo[a]pyrene follows pathways similar to those established for benzo[a]pyrene (B130552), involving a suite of enzymes that introduce or expose functional groups (Phase I) and subsequently conjugate them with endogenous molecules (Phase II) to facilitate elimination. researchgate.netnih.gov
Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of monooxygenases and epoxide hydrolase. nih.gov These enzymes play a pivotal role in the initial oxidation of the PAH ring system.
CYP enzymes, particularly isoforms such as CYP1A1 and CYP1B1, are responsible for introducing an oxygen atom into the aromatic structure of this compound, forming reactive epoxide intermediates. nih.govmdpi.commdpi.com These epoxides can then undergo one of two primary fates: detoxification through conjugation reactions or further activation.
Epoxide hydrolase is a critical enzyme that catalyzes the hydrolysis of these epoxide intermediates to form trans-dihydrodiols. nih.govnih.gov This step is crucial as it can lead to either detoxification or, in a key activation pathway, the formation of dihydrodiol epoxides.
The metabolic activation of this compound can generate several types of reactive metabolites, each with the potential to interact with cellular macromolecules.
Diol Epoxides: Following the formation of a dihydrodiol by epoxide hydrolase, CYP enzymes can catalyze a second oxidation, leading to the formation of a highly reactive diol epoxide. researchgate.netnih.govcymitquimica.com For benzo[a]pyrene, the bay-region diol epoxide, (+)-anti-B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE), is considered the ultimate carcinogen. wur.nl It is anticipated that this compound can also form analogous diol epoxides.
Radical Cations: An alternative activation pathway involves a one-electron oxidation of the PAH molecule, catalyzed by CYP peroxidases, to form a radical cation. nih.govnih.gov These radical cations are electrophilic species that can react directly with DNA, predominantly leading to depurinating adducts. nih.gov
Quinones: Radical cations can be further oxidized to form quinones, such as 1,6-, 3,6-, and 6,12-diones for benzo[a]pyrene. nih.govnih.govinchem.org Quinones are redox-active molecules that can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. rjraap.com
| Reactive Metabolite Type | Formation Pathway | Key Enzymes | Cellular Target |
|---|---|---|---|
| Diol Epoxides | CYP-mediated epoxidation, followed by epoxide hydrolase hydration and a second CYP epoxidation | Cytochrome P450 (e.g., CYP1A1, CYP1B1), Epoxide Hydrolase | DNA (forms covalent adducts) |
| Radical Cations | One-electron oxidation | Cytochrome P450 Peroxidases | DNA (forms depurinating adducts) |
| Quinones | Oxidation of radical cations or phenols | Cytochrome P450 | Can undergo redox cycling to produce Reactive Oxygen Species (ROS) |
The presence and position of methyl groups on the benzo[a]pyrene ring system can significantly influence the regio- and stereoselectivity of metabolic transformations. wur.nl Methylation can alter the electronic properties of the aromatic system, thereby directing enzymatic attack to specific sites.
Studies on methylated PAHs have shown that a methyl group can either enhance or inhibit metabolism at adjacent positions. For instance, a methyl group in the bay region can block the formation of a bay-region diol epoxide, which is often the most carcinogenic metabolite. Conversely, methylation at other positions might direct metabolism towards the formation of other reactive intermediates. The presence of alkyl substituents may also introduce alternative metabolic pathways, such as side-chain oxidation, leading to the formation of hydroxymethyl derivatives. wur.nl
The stereoselectivity of the enzymatic reactions, which determines the specific three-dimensional structure of the metabolites, is also influenced by methylation. The formation of specific enantiomers of dihydrodiols and diol epoxides can be altered, which is significant as different stereoisomers can have vastly different biological activities.
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous hydrophilic molecules, which increases their water solubility and facilitates their excretion from the body. researchgate.netnih.govresearchgate.net These reactions are generally considered detoxification pathways.
Glucuronidation and sulfation are major Phase II conjugation reactions for phenolic and dihydrodiol metabolites of PAHs.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl groups of the metabolites. nih.govnih.gov Several UGT isoforms have been shown to be active in the glucuronidation of benzo[a]pyrene metabolites. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated PAH metabolites. While this is a detoxification pathway, in some cases, the resulting sulfate (B86663) esters can be unstable and form reactive electrophiles.
Glutathione (GSH) conjugation is another critical detoxification pathway for reactive electrophilic metabolites, including epoxides and quinones. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugates are more water-soluble and can be further metabolized and excreted. nih.gov While GSH conjugation is a protective mechanism, its effectiveness can vary between different cell types. nih.gov
| Conjugation Reaction | Enzyme Family | Endogenous Co-substrate | Metabolite Substrates |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Phenols, Dihydrodiols |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Phenols, Dihydrodiols |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Epoxides, Quinones |
Phase II Metabolism: Conjugation Reactions
Molecular Mechanisms of DNA Adduct Formation
The genotoxicity of this compound, like its parent compound benzo[a]pyrene, is contingent upon its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. The formation of these adducts proceeds through several molecular mechanisms, including the well-established bay-region diol epoxide pathway, as well as pathways involving radical cations and quinones. The presence and position of the methyl groups on the benzo[a]pyrene scaffold significantly influence the efficiency and stereochemistry of these activation pathways and the subsequent stability and preferential binding sites of the resulting DNA adducts.
Bay-Region Diol Epoxide DNA Adducts and Their Stereoisomers
The predominant pathway for the metabolic activation of many polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and its methylated derivatives, involves the formation of bay-region diol epoxides. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase. For benzo[a]pyrene, this leads to the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), a highly reactive species that readily forms covalent adducts with DNA, primarily at the N2 position of guanine. researchgate.net
The formation of these adducts is a stereospecific process, resulting in various stereoisomers. The reaction of the diol epoxide with DNA can result in either cis or trans addition to the nucleobase. For instance, the reaction of (±)BaP diol epoxide with poly(G) results in predominantly trans addition of equal amounts of both stereoisomeric hydrocarbons. escholarship.org These different stereoisomers can exhibit varying biological activities and repair efficiencies, which can influence their mutagenic and carcinogenic potential. The specific stereochemistry of the diol epoxide and the resulting DNA adduct is a critical determinant of its biological consequences.
Radical-Cation Mediated DNA Adduct Formation
An alternative pathway for the metabolic activation of PAHs involves the formation of radical cations. nih.gov This mechanism is initiated by a one-electron oxidation of the parent hydrocarbon, often catalyzed by cytochrome P450 enzymes (peroxidase function) or other peroxidases. The resulting radical cation is a highly reactive intermediate that can directly react with DNA or undergo further reactions to form other DNA-reactive species.
This pathway can lead to the formation of different types of DNA adducts compared to the diol epoxide pathway. For instance, radical cations can lead to the formation of adducts at different positions on the DNA bases or even result in depurination, creating an apurinic site that can be mutagenic if not repaired.
Quinone-DNA Adduct Interactions
The metabolic activation of benzo[a]pyrene can also lead to the formation of quinones, such as benzo[a]pyrene-quinones. nih.gov These compounds are formed through the action of dihydrodiol dehydrogenases. nih.gov Quinones are highly reactive molecules that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to DNA.
In addition to indirect damage via ROS, some quinones can also form covalent adducts with DNA. These interactions can further contribute to the genotoxic profile of the parent compound. The formation and reactivity of these quinone metabolites add another layer of complexity to the DNA-damaging potential of methylated benzo[a]pyrenes.
Impact of Methyl Substituents on Adduct Stability and Preferential Binding Sites
The presence of methyl groups on the benzo[a]pyrene ring system, as in this compound, can significantly influence the metabolic activation process and the properties of the resulting DNA adducts. Methyl substitution can affect the electronic properties of the aromatic system, which in turn can influence the rate and regioselectivity of the enzymatic reactions involved in metabolic activation.
Furthermore, the position of the methyl groups can sterically hinder or facilitate the interaction of the reactive metabolites with DNA. This can lead to altered preferential binding sites on the DNA molecule. For example, while the N2 position of guanine is a primary target for BPDE, methyl substitution could potentially shift the binding preference to other sites or other bases. The stability of the resulting adducts can also be affected by the presence of methyl groups, which may influence the efficiency of DNA repair mechanisms in recognizing and removing these lesions.
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Induction by Trimethylated Benzo[a]pyrenes
The biological effects of this compound are not limited to direct DNA damage. Like many PAHs, it can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govfrontiersin.org Upon binding to a ligand such as benzo[a]pyrene, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). frontiersin.org
This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes. frontiersin.org This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). nih.gov
The induction of these enzymes is a key event in the metabolic activation of PAHs. Therefore, by activating the AhR, this compound can effectively induce its own metabolism, leading to the formation of the reactive intermediates that cause DNA damage. This creates a feedback loop where exposure to the compound leads to an increased capacity for its own bioactivation.
The activation of the AhR signaling pathway by benzo[a]pyrene and its derivatives can have broader consequences beyond the induction of metabolizing enzymes. The AhR is known to crosstalk with other signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. nih.gov For example, benzo[a]pyrene-mediated AhR activation has been shown to stimulate the mitogen-activated protein kinases (MAPK) signaling cascade. nih.gov This interaction highlights the complex interplay between different cellular signaling networks in response to exposure to these compounds.
Advanced Analytical Methodologies for Trimethylbenzo a Pyrene and Its Metabolites/adducts
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 1,3,6-Trimethylbenzo[a]pyrene from intricate mixtures prior to its detection and quantification. The choice between gas and liquid chromatography often depends on the sample matrix and the specific analytical goals.
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and well-established technique for the analysis of PAHs, including their alkylated derivatives. diva-portal.org The high resolving power of modern capillary columns is essential for separating isomeric PAHs, which often have identical mass-to-charge ratios and similar fragmentation patterns. diva-portal.org
For the analysis of complex samples, specialized PAH-selective columns with siloxane-based stationary phases are often employed to achieve optimal separation. diva-portal.org The mass spectrometer is typically operated in either selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode. nih.govresearchgate.net SIM mode enhances sensitivity by monitoring specific ions characteristic of the target analyte, while MS/MS (also known as multiple reaction monitoring or MRM) provides superior selectivity by monitoring a specific fragmentation transition, which is crucial for reducing matrix interference in complex samples like food or environmental extracts. shimadzu.com Studies on the parent compound BaP have demonstrated detection limits in the low nanogram-per-gram range using GC/MS. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | PAH-selective 5% phenyl-methyl siloxane (e.g., 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness) | diva-portal.orgnih.gov |
| Injection Mode | Splitless | nih.gov |
| Oven Program | Initial temp ~80°C, ramped to ~350°C | diva-portal.orgnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM/MS/MS) | researchgate.netshimadzu.com |
High-Performance Liquid Chromatography (HPLC) is another principal technique for PAH analysis, offering excellent separation of isomers that can be challenging to resolve by GC. epa.gov Reverse-phase columns, particularly C18 stationary phases, are commonly used with a mobile phase gradient of acetonitrile (B52724) and water to elute the compounds. nih.govunam.mx
The primary advantage of HPLC for PAH analysis lies in its coupling with highly sensitive and selective detectors. cdc.gov Fluorescence detectors (FLD) are exceptionally well-suited for PAHs because the extensive aromatic systems of these molecules exhibit strong native fluorescence. tandfonline.comulpgc.es By programming the detector to switch excitation and emission wavelengths during the chromatographic run, analysts can optimize the signal for each specific compound, thereby enhancing both sensitivity and selectivity. tandfonline.comhplc.eu For PAHs that exhibit weak or no fluorescence, a UV-Visible (UV/Vis) detector can be used in series. hplc.eu HPLC-FLD methods have achieved detection limits in the picogram to low-nanogram range for BaP metabolites. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 mm I.D. x 150-250 mm length, 3-5 µm particle size) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and Water | nih.govunam.mx |
| Flow Rate | ~1.0 - 2.0 mL/min | waters.com |
| Detectors | Fluorescence (FLD) with wavelength programming; UV/Vis (DAD) | nih.govtandfonline.comhplc.eu |
Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., environmental, biological)
Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to levels amenable to instrumental analysis. The chosen protocol depends heavily on the nature of the sample, whether it is an environmental matrix like soil and water or a biological sample such as tissue or hair. cdc.govnih.gov
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating PAHs from aqueous samples. nih.gov The method involves passing the liquid sample through a cartridge packed with a solid adsorbent, such as C18-bonded silica (B1680970) or Florisil. obrnutafaza.hrnih.gov The hydrophobic PAHs are retained on the sorbent while more polar matrix components are washed away. The target analytes are then eluted with a small volume of an organic solvent like dichloromethane (B109758) or acetone. obrnutafaza.hr SPE is favored for its efficiency, reduced solvent consumption compared to LLE, and the ability to achieve high concentration factors. mdpi.com
Liquid-Liquid Extraction (LLE) is a traditional method used for extracting PAHs from aqueous matrices. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. While effective, LLE can be time-consuming and generate significant solvent waste.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique, originally developed for pesticide residue analysis in food and now widely adapted for PAHs. thermofisher.commdpi.com This approach involves a two-step process.
First, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts like magnesium sulfate (B86663) and sodium chloride. nih.gov This step serves to partition the PAHs into the organic layer and remove water. The second step is a cleanup phase known as dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is mixed with a sorbent (such as primary secondary amine, PSA) to remove interferences like fatty acids and sugars. nih.govnih.gov The QuEChERS method is valued for its high sample throughput, low solvent usage, and excellent recoveries, often ranging from 74% to 117% for various PAHs. nih.govthermofisher.com
| Step | Procedure | Reagents | Reference |
|---|---|---|---|
| 1. Homogenization & Hydration | Weigh homogenized sample (e.g., food, soil) into a centrifuge tube. Add water if necessary. | Sample, Deionized Water | nih.govthermofisher.com |
| 2. Extraction/Partitioning | Add acetonitrile, followed by salting-out mixture. Shake vigorously and centrifuge. | Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) | nih.govwaters.com |
| 3. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the supernatant to a new tube containing d-SPE sorbent. Shake and centrifuge. | Primary Secondary Amine (PSA), MgSO₄ | nih.govnih.gov |
| 4. Final Extract | The resulting supernatant is ready for analysis by GC/MS or HPLC. | - | thermofisher.com |
Spectroscopic and Luminescence Techniques for Identification and Quantification
Beyond chromatographic detection, spectroscopic techniques are fundamental for both the structural confirmation and sensitive quantification of this compound.
Luminescence spectroscopy, particularly fluorescence, is a primary tool for quantifying PAHs due to their inherent quantum efficiency. ulpgc.es Techniques like synchronous fluorescence spectroscopy and Shpol'skii spectroscopy at cryogenic temperatures can provide highly resolved spectra, allowing for the differentiation of isomers and the analysis of complex mixtures. ulpgc.esgulfresearchinitiative.org The development of multifunctional magnetic-luminescent polymers also offers a novel approach for the selective detection and separation of PAHs from complex samples. nih.gov
For unambiguous structural identification, especially of newly synthesized or isolated metabolites and adducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the precise assignment of methyl group positions on the benzo[a]pyrene (B130552) backbone. sfasu.edumdpi.com Mass spectrometry, particularly high-resolution MS, provides accurate mass data that confirms the elemental composition of the molecule and its fragments. nih.gov
Fluorescence Detection in Solution and Solid Phases
Fluorescence spectroscopy is a cornerstone in the analysis of PAHs like this compound due to their inherent fluorescent properties. This technique offers high sensitivity and can be applied to samples in both solution and solid states.
In solution-phase analysis, fluorescence detection is commonly coupled with high-performance liquid chromatography (HPLC). As the chromatographic system separates the components of a mixture, the detector measures the fluorescence of the eluting compounds. To optimize sensitivity for a target analyte, specific excitation and emission wavelengths are selected. For benzo[a]pyrene, a parent compound to this compound, intense emission bands are observed between 400 nm and 450 nm, with a primary peak around 405 nm when using excitation wavelengths of 365 nm or 385 nm. mdpi.com The selection of longer excitation wavelengths can be advantageous in minimizing interference from overlapping fluorescence of matrix components, such as those found in biological samples. mdpi.com
Advanced techniques like room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can provide even greater specificity. By recording the entire fluorescence landscape across a range of excitation and emission wavelengths, a unique spectral fingerprint for the compound is generated. mdpi.com This multi-dimensional data can be used with spectral deconvolution algorithms to resolve overlapping signals from co-eluting or interfering compounds. mdpi.com
Solid-phase fluorescence involves adsorbing the analyte onto a solid matrix, such as a cellulose (B213188) diacetate film or a microcolumn packed with a solid-phase extraction material. nih.govresearchgate.net This pre-concentration step can significantly enhance the signal intensity and improve detection limits. The measurement is then performed on the solid surface, which can alter the fluorescence properties of the analyte compared to when it is in solution.
| Technique | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference Context |
|---|---|---|---|
| HPLC-FLD | 342 nm | 385 nm | Detection of Benzo[a]pyrene Tetrols nih.gov |
| Direct Fluorescence | 365 nm / 385 nm | ~405 nm (peak) | Analysis in oil matrix, avoids matrix interference mdpi.com |
| Solid-Surface Fluorescence | 296 nm | Not Specified | Analysis of BaP sorbed onto a CDA matrix researchgate.net |
Low Temperature-Molecular Luminescence Spectrometry (LT-MLS)
Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) is a powerful technique for achieving high selectivity and sensitivity in the analysis of PAHs. By cooling the sample to cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen), the thermal motion of molecules is significantly reduced. This leads to a decrease in collisional deactivation and a reduction in the broadening of spectral bands, resulting in highly resolved, line-like emission spectra. This phenomenon is known as the Shpol'skii effect.
The sharp, well-defined spectra obtained at low temperatures greatly enhance the ability to distinguish between structurally similar PAH isomers that may have highly overlapping fluorescence spectra at room temperature. This specificity is critical for identifying specific metabolites or adducts of this compound in complex mixtures.
One advanced LT-MLS technique is Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS). This method combines the spectral sharpening of cryogenic temperatures with the selectivity of a monochromatic laser excitation source and the resolving power of time-domain measurements. It has been successfully used to unambiguously determine co-eluting PAHs in HPLC fractions. mdpi.com Because photoluminescence spectroscopy is a detection method on a virtually black background, it is exceptionally powerful for detecting minute traces of a substance. mdpi.com
DNA Adduct Detection and Quantification Methods
The carcinogenicity of many PAHs, including derivatives of benzo[a]pyrene, is linked to their ability to form covalent adducts with DNA. The detection and quantification of these DNA adducts serve as critical biomarkers of exposure and potential biological effect.
32P-Postlabeling Assays for DNA Adduct Profiling
The 32P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts without prior knowledge of their specific chemical structures. The method can achieve detection limits in the range of one adduct per 10^9 to 10^10 normal nucleotides.
The procedure involves several key steps:
DNA Isolation and Digestion: DNA is extracted from the biological sample (e.g., tissue or cells) and enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.
Adduct Enrichment: The bulky, hydrophobic aromatic adducts are often enriched relative to the normal, unmodified nucleotides, typically through enzymatic or chromatographic methods.
Radiolabeling: The 3'-phosphate group of the adducted nucleotides is removed, and they are subsequently radiolabeled at the 5'-hydroxyl position using [γ-32P]ATP and T4 polynucleotide kinase. This step transfers the radioactive 32P phosphate (B84403) to the adduct.
Chromatographic Separation: The 32P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by measuring the radioactivity of each spot.
This technique allows for the creation of a "fingerprint" or profile of the DNA adducts present in a sample. Studies on the parent compound, benzo[a]pyrene, have shown that complex metabolic activation can result in as many as 14 different DNA adducts being resolved and quantified on a single chromatogram. nih.gov The pattern of these adducts can provide insights into the specific metabolic pathways involved in the activation of the parent compound. nih.govnih.gov
| Step | Description | Purpose |
|---|---|---|
| 1 | Isolation and enzymatic digestion of DNA | To break down the DNA into individual nucleotides (dNMPs). |
| 2 | Enrichment of adducted nucleotides | To increase the concentration of adducts relative to normal nucleotides, enhancing sensitivity. |
| 3 | Labeling of adducts with [γ-32P]ATP | To introduce a radioactive tag for subsequent detection. |
| 4 | Multi-dimensional thin-layer chromatography (TLC) | To separate the different DNA adducts from one another. |
| 5 | Autoradiography and scintillation counting | To visualize and quantify the separated, radiolabeled adducts. |
HPLC-Fluorescence Detection of Hydrolyzed Adducts (e.g., tetrols)
An alternative to detecting DNA adducts directly is to measure stable hydrolysis products derived from them. When DNA containing adducts from diol epoxides is subjected to mild acid hydrolysis, the bond between the PAH and the purine (B94841) base is cleaved, releasing stable tetrahydroxylated metabolites, known as tetrols. These tetrols can be extracted from the hydrolysate and analyzed as surrogates for the original DNA adducts.
The analytical method of choice for these tetrols is typically reverse-phase HPLC coupled with a fluorescence detector. This approach offers high sensitivity and specificity. The methodology often incorporates a column-switching system, where the sample is first loaded onto a pre-column for analyte enrichment and initial clean-up. The trapped analytes are then back-flushed onto a high-resolution analytical column for separation. nih.gov
Fluorescence detection is highly suited for tetrols, which retain the aromatic ring system of the parent PAH. For benzo[a]pyrene-derived tetrols, excitation and emission wavelengths are typically set around 342 nm and 385 nm, respectively. nih.gov This method has been validated over concentration ranges relevant to biological monitoring, demonstrating excellent precision and recovery. nih.gov The mass limit of detection using fluorescence can be in the low picogram range, corresponding to concentration limits of detection in the parts-per-trillion (pg/mL) range in biological media. nih.gov
| Parameter | Reported Value/Range | Significance |
|---|---|---|
| Linear Range | 0.1 - 50 ng/mL | Defines the concentration range over which the method is accurate. nih.gov |
| Correlation Coefficient (r) | > 0.99 | Indicates excellent linearity of the calibration curve. nih.gov |
| Within-Assay Precision (%RSD) | 2.6% - 8.6% | Measures the repeatability of the analysis within the same run. nih.gov |
| Between-Assay Precision (%RSD) | 3.8% - 9.6% | Measures the reproducibility of the analysis across different runs. nih.gov |
| Recovery | 97.9% - 102.4% | Indicates the accuracy and efficiency of the extraction and analytical process. nih.gov |
| Mass Limit of Detection (LOD) | 3 pg | The smallest amount of analyte that can be reliably detected. nih.gov |
Environmental Fate and Biodegradation of Methylated Benzo a Pyrenes
Abiotic Transformation Processes in Environmental Compartments
Abiotic transformation processes are critical in the initial breakdown of persistent organic pollutants like methylated benzo[a]pyrenes. These reactions, driven by physical and chemical factors in the environment, can alter the structure of the parent compound, often leading to partial degradation or transformation into other products.
Photochemical degradation, or photolysis, is a primary abiotic pathway for the transformation of PAHs in the atmosphere and surface waters. This process involves the absorption of light energy, particularly in the ultraviolet (UV) spectrum, which can lead to the excitation of the PAH molecule. researchgate.net The excited-state PAH can then undergo various reactions, primarily with molecular oxygen, to form more water-soluble oxygenated compounds or smaller degraded molecules. nih.gov
For benzo[a]pyrene (B130552), photolysis is known to generate reactive oxygen species (ROS) and other reactive intermediates, such as free radicals. researchgate.net These intermediates can then lead to the formation of various photoproducts. Key photodegradation products of BaP include quinones, such as benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. researchgate.net Dihydrodiols and hydroxy-diones have also been identified as products of BaP photodegradation. researchgate.net The presence of methyl groups on the aromatic rings of 1,3,6-trimethylbenzo[a]pyrene is expected to influence the sites of photochemical attack and the specific products formed, but the general pathway involving oxidation and the formation of quinone-type structures is likely to be a significant transformation route. Studies have shown that photolysis can prime PAHs for subsequent microbial degradation by transforming the parent compound into more polar and bioavailable materials. osti.gov
Table 1: Common Photodegradation Products of Benzo[a]pyrene
| Parent Compound | Product Type | Specific Products Identified |
|---|---|---|
| Benzo[a]pyrene | Quinones | Benzo[a]pyrene-1,6-dione, Benzo[a]pyrene-3,6-dione |
| Benzo[a]pyrene | Dihydrodiols | Benzo[a]pyrene-4,5-dihydrodiol |
This table is based on photodegradation studies of the parent compound, benzo[a]pyrene, and serves as a model for the potential products of its methylated derivatives.
Oxidative reactions are a major degradation pathway for PAHs in all environmental compartments. nih.gov In the atmosphere, PAHs can react with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). These reactions are a significant sink for gas-phase PAHs and can lead to the formation of nitro-PAHs and oxy-PAHs. researchgate.net
In water and soil, chemical oxidation can occur through reactions with strong oxidants. One such process is the Fenton reaction, which involves hydrogen peroxide (H₂O₂) and an iron catalyst to produce highly reactive hydroxyl radicals. epa.gov Studies have demonstrated that Fenton's reagent can effectively degrade a range of PAHs. epa.gov The oxidation process typically involves the addition of hydroxyl groups to the aromatic rings, which can lead to ring cleavage and the formation of smaller, more biodegradable organic molecules. nih.gov The presence of methyl groups in this compound may affect the rate and regioselectivity of these oxidative reactions due to electronic effects, but the fundamental mechanism of oxidative degradation is expected to be similar to that of the parent BaP.
Microbial Degradation Pathways and Mechanisms
Biodegradation is a key process for the ultimate removal of PAHs from the environment. A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to metabolize these compounds. mdpi.com High-molecular-weight PAHs like benzo[a]pyrene and its methylated derivatives are generally more resistant to microbial attack than their lower-molecular-weight counterparts due to their low aqueous solubility and high chemical stability. mdpi.com
Numerous bacterial and fungal species have been identified as capable of degrading BaP. researchgate.net Bacteria from genera such as Pseudomonas, Mycobacterium, Bacillus, Rhodococcus, and Sphingomonas are frequently cited for their PAH-degrading abilities. mdpi.comresearchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective degraders due to their non-specific extracellular ligninolytic enzyme systems. conicet.gov.arnih.gov
The biotransformation process typically begins with an enzymatic attack on the aromatic ring structure. Bacteria often initiate the process by incorporating both atoms of molecular oxygen into the PAH ring, a reaction catalyzed by dioxygenase enzymes. mdpi.comdergipark.org.tr This leads to the formation of cis-dihydrodiols. In contrast, fungi typically employ monooxygenases (like cytochrome P450) to form arene oxides, which are then hydrolyzed to trans-dihydrodiols. mdpi.com Following the initial oxidation, further enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways like the Krebs cycle. mdpi.comdergipark.org.tr
One study on the biodegradation of BaP by a bacterial consortium identified a methylated dihydrodiol-BaP isomer as a metabolite, directly indicating that methylation can occur during the biotransformation process. mdpi.com This finding suggests that microorganisms possess the enzymatic machinery to act on or introduce methyl groups during PAH degradation.
Table 2: Examples of Microorganisms Involved in Benzo[a]pyrene Degradation
| Microorganism Type | Genus/Species | Reference |
|---|---|---|
| Bacteria | Mycobacterium vanbaalenii PYR-1 | nih.gov |
| Bacteria | Bacillus cereus | mdpi.com |
| Bacteria | Sphingomonas sp. | researchgate.net |
| Bacteria | Pseudomonas aeruginosa | mdpi.com |
| Fungi | Aspergillus terreus | mdpi.com |
| Fungi | Penicillium sp. | mdpi.com |
The microbial degradation of PAHs is mediated by a suite of specific enzymes. The key enzyme systems include:
Oxygenases : These enzymes are crucial for initiating the attack on the stable aromatic ring.
Dioxygenases : Found predominantly in bacteria, these enzymes incorporate two oxygen atoms to form cis-dihydrodiols. This is a critical first step in aerobic bacterial degradation pathways. researchgate.netmdpi.com
Monooxygenases (including Cytochrome P450) : These are common in both fungi and bacteria. conicet.gov.ardergipark.org.tr They incorporate a single oxygen atom into the PAH molecule, forming reactive epoxides (arene oxides). mdpi.com Cytochrome P450 monooxygenases are particularly versatile and play a central role in the metabolism of a wide range of xenobiotics. mdpi.com
Hydrolases (e.g., Epoxide Hydrolase) : These enzymes are responsible for the detoxification of the reactive epoxides formed by monooxygenases. They catalyze the addition of water to the epoxide, forming dihydrodiols (typically trans-dihydrodiols in eukaryotes). mdpi.com
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase) : Secreted by ligninolytic fungi, these extracellular enzymes generate highly reactive free radicals that can oxidize PAHs in a non-specific manner. conicet.gov.arnih.gov This allows fungi to degrade a broad spectrum of recalcitrant compounds, including high-molecular-weight PAHs.
The efficiency and rate of microbial degradation of methylated benzo[a]pyrenes are influenced by a combination of factors related to the compound itself, the microbial community, and the surrounding environmental conditions.
Bioavailability : The low water solubility and strong tendency of high-molecular-weight PAHs to sorb to soil and sediment particles severely limit their availability to microorganisms. nih.gov The production of biosurfactants by some microbes can help to increase the solubility and bioavailability of these compounds. mdpi.com
Environmental Conditions :
Temperature : Microbial activity and enzymatic reactions are highly temperature-dependent. Optimal degradation rates for most mesophilic bacteria occur between 20-40°C. nih.govnih.gov
pH : The pH of the soil or water affects microbial growth and enzyme activity, with most PAH-degrading microbes preferring neutral to slightly alkaline conditions (pH 6-8). nih.gov
Oxygen : Oxygen is essential for aerobic degradation pathways, as it serves as a substrate for oxygenase enzymes. conicet.gov.ar
Nutrients : The availability of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism and can be a limiting factor in contaminated environments. mdpi.com
Co-metabolism : The degradation of complex PAHs like this compound may occur through co-metabolism, where microbes degrade the compound fortuitously while utilizing a more readily available primary substrate (e.g., glucose, salicylic (B10762653) acid, or a simpler PAH). mdpi.commdpi.com
Bioavailability and Environmental Mobility Considerations for Methylated Derivatives
The environmental fate of this compound, a methylated polycyclic aromatic hydrocarbon (PAH), is governed by a complex interplay of its physicochemical properties, which in turn dictate its bioavailability and mobility across various environmental compartments. While specific empirical data for this compound is limited, the influence of alkylation on the parent compound, benzo[a]pyrene (BaP), provides a basis for understanding its environmental behavior.
The addition of methyl groups to the benzo[a]pyrene structure is anticipated to increase its lipophilicity and molecular weight. This generally leads to a lower aqueous solubility and a higher octanol-water partition coefficient (Kow) compared to the parent BaP. Consequently, methylated derivatives like this compound are expected to have a stronger tendency to adsorb to organic matter in soil and sediment, which can reduce their mobility in the environment.
The environmental mobility of this compound is therefore likely to be low in aqueous systems, with a predominant association with particulate matter. This strong adsorption to soil and sediment particles can act as a significant environmental sink, but also as a long-term source of contamination. Resuspension of sediments can reintroduce the compound into the water column, making it available to aquatic organisms.
Bioavailability, the fraction of the chemical that is available for uptake by living organisms, is intricately linked to its environmental partitioning. For soil-dwelling and benthic organisms, ingestion of contaminated particles is a primary route of exposure. The increased lipophilicity of this compound suggests a high potential for bioaccumulation in the fatty tissues of organisms. Once absorbed, the persistence of the compound within the organism is dependent on its metabolic pathways. While some organisms possess the enzymatic machinery to metabolize PAHs, the presence of methyl groups can sometimes hinder these processes, potentially leading to longer retention times and biomagnification through the food web.
Atmospheric transport is another aspect of environmental mobility. While larger PAHs with low vapor pressure, such as benzo[a]pyrene, are primarily associated with particulate matter in the atmosphere, methylation can slightly alter the vapor pressure. However, it is expected that this compound will predominantly be transported in the atmosphere adsorbed to airborne particles, allowing for long-range transport from emission sources.
Table 1: Comparison of Physicochemical Properties of Benzo[a]pyrene and Predicted Trends for this compound
| Property | Benzo[a]pyrene (BaP) | Predicted Trend for this compound |
| Molecular Weight ( g/mol ) | 252.31 | Increased |
| Log Kow (Octanol-Water Partition Coefficient) | ~6.04 | Increased |
| Water Solubility (mg/L at 25°C) | ~0.0038 | Decreased |
| Vapor Pressure (Pa at 25°C) | ~7.3 x 10⁻⁷ | Decreased |
| Soil/Sediment Adsorption (Koc) | High | Higher |
| Bioaccumulation Potential | High | Higher |
Table 2: Summary of Environmental Mobility and Bioavailability of this compound
| Environmental Compartment | Mobility | Bioavailability | Key Considerations |
| Soil and Sediment | Low | High for benthic and soil organisms | Strong adsorption to organic matter. Ingestion of contaminated particles is a key exposure route. |
| Water | Low (primarily particle-bound) | Moderate to High | Low aqueous solubility limits dissolved phase concentration. Bioavailability is higher for organisms that ingest suspended particles. |
| Air | High (adsorbed to particles) | Moderate | Long-range transport possible. Inhalation of contaminated particulate matter is an exposure route. |
| Biota | N/A | High | High lipophilicity leads to bioaccumulation in fatty tissues. Potential for biomagnification. |
Computational and Theoretical Studies of 1,3,6 Trimethylbenzo a Pyrene
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are powerful tools for investigating the properties of polycyclic aromatic hydrocarbons (PAHs) at the atomic level. These computational methods allow for the detailed analysis of molecular structure, stability, and electronic properties, which are crucial for understanding the mechanisms of carcinogenicity. For 1,3,6-trimethylbenzo[a]pyrene, these studies provide a theoretical framework to predict its behavior and reactivity.
Conformational Analysis and Energetic Stability of Trimethylated Benzo[a]pyrene (B130552)
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangements (conformations) of trimethylated benzo[a]pyrene. The stability of a PAH is influenced by its topology; for instance, kinked PAHs like phenanthrene are generally more energetically stable than their linear isomers such as anthracene. nih.gov This increased stability in kinked structures is attributed to more favorable π-bonding interactions and aromaticity. nih.gov The core structure of benzo[a]pyrene is inherently kinked.
Table 1: Factors Influencing the Energetic Stability of Methylated PAHs ```html
| Structural Feature | Effect on Stability | Computational Insight |
|---|---|---|
| Core Topology (Kinked vs. Linear) | Kinked structures (e.g., phenanthrene, benzo[a]pyrene) are generally more stable than linear structures (e.g., anthracene). | Better π-bonding interactions and higher aromaticity in kinked systems. |
| Methyl Group Position | Can introduce steric hindrance or electronic stabilization, altering the molecule's overall energy. | DFT calculations can quantify the energy differences between various methylated isomers. |
| Aromaticity | Higher aromaticity is a key driving force for increased stability. | Energy decomposition analyses confirm that aromaticity determines the relative stability of different PAH topologies. |
Electronic Structure Analysis and Prediction of Reactivity Hotspots
The electronic structure of a PAH dictates its chemical reactivity. Quantum chemical calculations are used to determine key electronic properties such as ionization potential and electron affinity. nih.govThese properties are influenced by the position of substituents on the aromatic rings. For example, in nitro-substituted benzo[a]pyrenes, the electron affinity increases when the nitro group is at the 1- or 3-position compared to the 6-position. nih.govThis indicates that the electronic landscape of the molecule is sensitive to the location of functional groups.
These calculations can also identify "reactivity hotspots," which are regions of the molecule most susceptible to chemical attack. For many PAHs, including benzo[a]pyrene, the metabolic activation that leads to carcinogenesis occurs at a specific region of the molecule. The ultimate carcinogenic metabolite of benzo[a]pyrene is a diol epoxide, which forms in the "bay region" of the molecule. researchgate.netThis electrophilic metabolite then reacts with nucleophilic sites in DNA. researchgate.netComputational models can predict the likelihood of epoxidation at different positions on the PAH skeleton, thereby identifying the most probable sites for metabolic activation and subsequent DNA binding.
Quantitative Structure-Activity Relationships (QSAR) for Methylated PAHs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scienceopen.comFor methylated PAHs, QSAR provides a cost-effective method to predict their carcinogenic potential without extensive animal testing.
Development and Validation of Predictive Models for Biological Activity based on Molecular Descriptors
The development of a robust QSAR model is a multi-step process. nih.govnih.govIt begins with the careful curation of a dataset containing compounds with known biological activities (e.g., carcinogenicity). uniroma1.itFor each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, and electronic properties.
researchgate.net
Once the data is prepared, machine learning algorithms are used to build a mathematical relationship between the molecular descriptors (the input) and the biological activity (the output). nih.govThe goal is to create a model that can accurately predict the activity of new, untested compounds.
uniroma1.it
A critical part of this process is model validation. nih.govnih.govValidation ensures that the model is not just memorizing the training data but can genuinely predict the activity of external compounds. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of chemicals.
nih.govnih.govTable 2: Workflow for Predictive QSAR Model Development
Correlation with Proposed Carcinogenic Potential and Positional Effects of Methylation
QSAR models have been successfully developed to predict the carcinogenicity of PAHs. researchgate.netThese models often identify molecular descriptors related to the size and electronic structure of the molecule as being important for predicting carcinogenic potency. For example, the cyclomatic number, which represents the number of rings in a molecule, has been found to be a significant descriptor in carcinogenicity models for PAHs.
nih.gov
The position of methyl groups on the PAH backbone has a profound effect on carcinogenic activity. QSAR models can capture these positional effects by using descriptors that are sensitive to the local chemical environment within the molecule. By training on a diverse set of methylated PAHs with known carcinogenicities, these models can learn the structural features that enhance or diminish carcinogenic potential. This allows for the prediction of carcinogenicity for compounds like this compound, even in the absence of direct experimental data.
Simulation of Metabolite and DNA Adduct Interactions: Docking and Dynamics Studies
The genotoxicity of PAHs is initiated by the covalent binding of their reactive metabolites to DNA, forming DNA adducts. nih.govComputational simulations, including molecular docking and molecular dynamics (MD), are essential for studying these interactions at an atomic level.
Benzo[a]pyrene, for example, is metabolically activated to benzo[a]pyrene-trans-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govThis highly reactive metabolite then forms a covalent bond with DNA, most commonly at the guanine base. researchgate.netresearchgate.netThis formation of a bulky DNA adduct can disrupt normal DNA replication and lead to mutations, a key step in the initiation of cancer.
nih.govnih.gov
Molecular docking studies can be used to predict how the BPDE metabolite fits into the DNA double helix before forming a covalent bond. researchgate.netFollowing this, MD simulations can model the behavior of the resulting DNA adduct over time. chemrxiv.orgThese simulations provide detailed insights into how the adduct alters the structure and flexibility of the DNA. chemrxiv.orgStudies have shown that PAH-DNA adducts can cause significant distortions in the DNA duplex, which may affect how the damaged DNA is recognized and repaired by cellular machinery. escholarship.orgBy comparing the behavior of adducts from different PAHs, including methylated derivatives, these simulations can help explain differences in their mutagenic and carcinogenic potential.
escholarship.orgTable 3: Chemical Compounds Mentioned
Research Gaps and Future Perspectives in 1,3,6 Trimethylbenzo a Pyrene Studies
Elucidation of Compound-Specific Metabolic Pathways for Trimethylated Derivatives
A significant research gap exists in understanding the metabolic pathways of 1,3,6-trimethylbenzo[a]pyrene. For the parent compound, B[a]P, the metabolic activation process is well-documented. It primarily involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which catalyze the formation of reactive epoxide intermediates. mdpi.com These epoxides can then be converted by epoxide hydrolase to diol epoxides, which are ultimate carcinogens capable of forming DNA adducts. mdpi.com Other enzymes, such as aldo-keto reductases, are also known to be involved in the metabolism of PAHs. nih.gov
However, it is largely unknown how the addition of three methyl groups at the 1, 3, and 6 positions of the benzo[a]pyrene (B130552) structure influences these metabolic pathways. The presence and position of these methyl groups could sterically hinder or electronically alter the enzymatic interactions, potentially leading to:
Altered rates of metabolism: The methyl groups might either enhance or inhibit the rate of enzymatic reactions compared to the parent compound.
Formation of unique metabolites: The metabolic process may result in the formation of novel metabolites with different toxicological profiles.
Shifts in metabolic pathways: The trimethylation could favor certain metabolic routes over others, for example, detoxification pathways versus activation pathways.
Future research should, therefore, focus on in-vitro and in-vivo studies to identify the specific enzymes involved in the metabolism of this compound and to characterize the resulting metabolites. Such studies would provide crucial insights into the potential carcinogenicity and toxicity of this compound.
Comprehensive Environmental Distribution and Source Apportionment Studies
While the environmental occurrence of B[a]P is well-documented in various matrices such as air, water, and soil, there is a severe lack of data on the environmental distribution of this compound. mdpi.compjoes.com B[a]P is known to originate from the incomplete combustion of organic materials, with major sources including industrial emissions, vehicle exhaust, and tobacco smoke. mdpi.comfrontiersin.org Source apportionment studies for general PAHs often utilize diagnostic ratios and receptor models to identify contributions from sources like coal combustion, diesel and gasoline engines, and biomass burning. nih.govfrontiersin.org
The research gap lies in the absence of specific monitoring data and source profiles for trimethylated PAHs. The physicochemical properties of this compound, such as its volatility and solubility, are likely to differ from B[a]P due to the presence of methyl groups. These differences could lead to distinct patterns of environmental partitioning and transport.
Therefore, future research priorities should include:
Development of analytical methods: Sensitive and specific analytical techniques are needed for the detection and quantification of this compound in complex environmental samples.
Widespread environmental monitoring: Comprehensive studies are required to determine the concentrations of this compound in various environmental compartments globally.
Source identification and apportionment: Research is needed to identify the specific industrial processes or combustion conditions that lead to the formation and release of this compound, and to quantify the contributions of these sources to environmental contamination.
Advanced Biomarker Discovery for Exposure and Effect Assessment
Biomarkers are essential tools for assessing human exposure to harmful substances and for understanding the mechanisms of toxicity. For general PAHs, common biomarkers of exposure include hydroxylated metabolites, such as 1-hydroxypyrene, which are measured in urine. frontiersin.orgnih.gov Biomarkers of effect often include DNA adducts, such as those formed from the reaction of B[a]P diol epoxide with DNA. nih.govresearchgate.netmdpi.com
Currently, there are no validated biomarkers of exposure or effect specifically for this compound. This is a critical research gap as it hinders our ability to conduct accurate risk assessments for human populations exposed to this compound. The metabolic pathways of this compound are likely to produce unique metabolites and DNA adducts that could serve as specific biomarkers.
Future research in this area should focus on:
Identification of unique metabolites: Metabolomic studies are needed to identify specific urinary metabolites of this compound that can be used as biomarkers of exposure.
Characterization of DNA and protein adducts: Research should be conducted to identify and characterize the specific DNA and protein adducts formed from the reactive metabolites of this compound.
Development of sensitive analytical methods: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are required for the sensitive detection of these novel biomarkers in human biological samples. mdpi.com
Application of "omics" technologies: High-throughput transcriptomic, proteomic, and metabolomic approaches could be employed to discover novel biomarkers of effect related to the specific cellular pathways perturbed by this compound exposure.
Development of Novel Bioremediation and Abiotic Degradation Strategies for Trimethylated PAHs
Bioremediation and abiotic degradation are promising strategies for the cleanup of PAH-contaminated environments. A wide range of bacteria and fungi have been identified that can degrade parent PAHs. mdpi.comnih.gov The microbial degradation of PAHs typically involves dioxygenase enzymes that initiate the breakdown of the aromatic rings. nih.gov Abiotic degradation methods include photodegradation and advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals to break down PAH molecules. nih.govresearchgate.net
A significant knowledge gap exists regarding the efficacy of these remediation techniques for trimethylated PAHs. The methyl groups on the aromatic structure of this compound could present challenges for both bioremediation and abiotic degradation. For instance:
Microbial degradation: The methyl groups may sterically hinder the access of microbial enzymes to the aromatic rings, making the compound more resistant to biodegradation.
Abiotic degradation: The electronic effects of the methyl groups could alter the reactivity of the molecule towards photodegradation or attack by oxidizing agents.
Future research should be directed towards:
Q & A
Q. How is 1,3,6-Trimethylbenzo[a]pyrene synthesized in laboratory settings?
Methodological Answer: The synthesis of methylated benzo[a]pyrene derivatives typically involves regioselective methylation using organometallic reagents or Friedel-Crafts alkylation. For example, trioxaheptyl benzene ligands (e.g., L1 and L2 in ) can serve as precursors for introducing methyl groups via stepwise alkylation. Advanced protocols may employ palladium-catalyzed cross-coupling reactions to achieve precise substitution patterns. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and purification via column chromatography using silica gel. Characterization requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column is preferred for separation, coupled with electron ionization (EI) for fragmentation. For enhanced sensitivity in aqueous matrices, solid-phase extraction (SPE) using C18 cartridges is recommended prior to analysis. High-performance liquid chromatography (HPLC) with fluorescence detection (ex/em: 295/430 nm) offers specificity for polycyclic aromatic hydrocarbons (PAHs). Quantification requires certified reference materials (e.g., benzo[a]pyrene standards in ) to calibrate instrument response .
Q. What are the established toxicological profiles of this compound based on current literature?
Methodological Answer: Subcutaneous administration in murine models (72 mg/kg over 13 weeks) has shown tumorigenic potential, with histopathological analysis revealing localized fibrosarcomas (). Comparative studies with benzo[a]pyrene suggest that methylation may alter metabolic activation pathways, potentially reducing cytochrome P4501A1 (CYP1A1)-mediated genotoxicity. Acute toxicity assays (e.g., LD) should follow OECD Guideline 423, while chronic studies require multi-dose regimens and endpoint analyses (e.g., comet assays for DNA damage) .
Advanced Research Questions
Q. How do metabolic activation pathways of this compound differ from its parent compound benzo[a]pyrene?
Methodological Answer: Methylation at the 1,3,6-positions sterically hinders epoxidation at the K-region (7,8-positions), shifting metabolism toward alternative pathways. In vitro microsomal assays with liver S9 fractions (from rats or humans) can identify metabolites via LC-QTOF-MS. Comparative analysis of diol-epoxide adducts (e.g., using -postlabeling) may reveal reduced DNA-binding affinity compared to benzo[a]pyrene diol epoxide (BPDE). Computational docking studies (e.g., AutoDock Vina) can model interactions with CYP enzymes to predict regioselectivity .
Q. What experimental strategies are effective in resolving contradictory carcinogenicity data for this compound across different model systems?
Methodological Answer: Discrepancies often arise from metabolic competency differences between in vitro and in vivo models. To address this:
- Use transgenic cell lines (e.g., HepG2-CYP1A1-overexpressing) to standardize metabolic activation.
- Conduct dose-response studies in multiple species (e.g., mice, zebrafish) with controlled exposure routes (oral, dermal).
- Apply benchmark dose modeling (BMD) to reconcile low-dose extrapolation uncertainties.
- Cross-validate findings using human-relevant 3D organoid models .
Q. What considerations are critical when designing in vivo studies to assess the chronic toxicity of this compound?
Methodological Answer:
- Dosing Regimen: Use sub-chronic (90-day) and chronic (2-year) exposures with staggered sacrifice timepoints.
- Endpoint Selection: Include histopathology (target organs: liver, lung), serum biomarkers (ALT, AST), and omics profiling (transcriptomics for carcinogenic pathways).
- Controls: Employ benzo[a]pyrene as a positive control and vehicle-only groups.
- Statistical Power: Ensure cohort sizes (n ≥ 50 rodents/group) to detect low-incidence tumors. Data interpretation must account for species-specific metabolic differences, as highlighted in .
Q. How can computational modeling improve structural and reactivity studies of this compound?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites. Molecular dynamics (MD) simulations assess interactions with biological macromolecules (e.g., DNA adduct formation). Crystallographic data from analogous pyrene derivatives ( ) inform lattice parameters for structure-activity relationship (SAR) models. Software suites like Gaussian or Schrödinger Maestro are essential for these analyses .
Q. What advanced degradation methods are applicable for this compound in contaminated environments?
Methodological Answer: UV-assisted Fenton reactions using goethite (α-FeOOH) as a catalyst achieve >90% degradation in soil slurries at pH 5–7 ( ). Photocatalytic methods with TiO nanoparticles under UV-Vis light can mineralize methylated PAHs. Post-treatment analysis requires GC-MS to monitor intermediate products (e.g., quinones). For field applications, bioaugmentation with Sphingomonas spp. enhances biodegradation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
